molecular formula C12H7N3S B1429465 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile CAS No. 1421261-89-3

2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile

Cat. No.: B1429465
CAS No.: 1421261-89-3
M. Wt: 225.27 g/mol
InChI Key: CKWJNCCUXIRAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile is a heterocyclic compound that features a thiophene ring fused to a benzodiazole structure with a carbonitrile group at the 5-position

Biochemical Analysis

Biochemical Properties

2-(Thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of prostaglandin E2 (PGE2), which is upregulated in inflammation and cancer . The interaction between 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile and mPGES-1 involves binding to the enzyme’s active site, thereby preventing the conversion of prostaglandin H2 to PGE2.

Cellular Effects

The effects of 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in A549 cell lines, 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile has been observed to induce cell cycle arrest in the G0/G1 phase, leading to apoptosis and necrosis at higher concentrations . Additionally, it affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of mPGES-1 is a prime example, where it binds to the enzyme’s active site, blocking its catalytic activity . This inhibition results in decreased levels of PGE2, a pro-inflammatory mediator. Furthermore, 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile may also interact with other proteins and enzymes, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile over time are critical factors in its biochemical analysis. In laboratory settings, this compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have shown that 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile maintains its inhibitory effects on mPGES-1 and other targets, resulting in sustained alterations in cellular function and metabolism .

Dosage Effects in Animal Models

The effects of 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

2-(Thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II biotransformations. Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile, leading to the formation of metabolites that may retain or lose biological activity .

Transport and Distribution

The transport and distribution of 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments. Additionally, binding proteins may influence the localization and accumulation of 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile in specific tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile is crucial for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. Targeting signals and post-translational modifications may play a role in directing 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile to these compartments, ensuring its proper localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile typically involves the condensation of thiophene derivatives with benzodiazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions: Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 2-(Thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile stands out due to its unique combination of a thiophene ring and a benzodiazole structure, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of novel materials and pharmaceuticals .

Properties

IUPAC Name

2-thiophen-2-yl-3H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3S/c13-7-8-3-4-9-10(6-8)15-12(14-9)11-2-1-5-16-11/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWJNCCUXIRAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile
Reactant of Route 5
2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile
Reactant of Route 6
2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.